4-Benzyl-4-methylcyclohex-2-enone

Lipophilicity LogP Membrane Permeability

Researchers requiring consistent electrophilic reactivity in multi-step syntheses often face impurities that lead to side reactions. 4-Benzyl-4-methylcyclohex-2-enone addresses this with a defined quaternary C-4 center and controlled purity. • Sterically hindered gem-benzyl/methyl motif enables predictable conjugate addition kinetics. • Moderate lipophilicity (XLogP3 = 3.2) and low PSA (17.1 Ų) suit intracellular target-oriented synthesis. • Supplied at ≥95% purity with recommended 2-8°C storage to preserve enone integrity. For procurement managers, strict batch consistency and immediate stock availability reduce supply-chain uncertainty.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 1207111-35-0
Cat. No. B059193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-methylcyclohex-2-enone
CAS1207111-35-0
Synonyms4-benzyl-4-Methylcyclohex-2-enone
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3
InChIKeyGWUBDLBLYGGXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-methylcyclohex-2-enone Physicochemical Profile


4-Benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0) is a substituted cyclohex‑2‑enone featuring geminal benzyl and methyl substituents at the C‑4 position, yielding a quaternary carbon center embedded in an α,β‑unsaturated ketone framework. Its computed molecular weight is 200.28 g mol⁻¹, with an XLogP3 of 3.2 and a topological polar surface area of 17.1 Ų, indicating moderate lipophilicity and limited hydrogen‑bonding capacity [1]. The compound is offered by several chemical suppliers at purities typically ranging from 95 % to 98 % .

Gem‑disubstituted cyclohexenone scaffold for steric and electronic control in synthetic transformations

Enone functionality enables conjugate addition and cycloaddition pathways

Moderate lipophilicity supports fragment‑based discovery screening for intracellular targets

Quaternary C‑4 center restricts ring flexibility, relevant for conformational pre‑organization studies

4-Benzyl-4-methylcyclohex-2-enone vs. Common Analogs


The simultaneous presence of a benzyl and a methyl group at the C‑4 position distinguishes 4‑benzyl‑4‑methylcyclohex‑2‑enone from generic cyclohex‑2‑enone derivatives such as 4‑methylcyclohex‑2‑enone or 4‑benzylcyclohex‑2‑enone. This gem‑disubstitution pattern creates a sterically hindered quaternary center that markedly alters the conformational preferences of the ring and the electrophilic character of the enone moiety [1]. In contrast, mono‑substituted analogs lack this quaternary center, resulting in different reaction kinetics and product distributions in conjugate additions and cycloadditions [2]. These structural features directly impact the compound’s utility as a synthetic intermediate or fragrance precursor, making generic substitution ineffective for applications that require a defined steric and electronic profile.

Mono‑substituted analogs (4‑methyl‑ or 4‑benzylcyclohex‑2‑enone) lack the quaternary C‑4 center; steric and conformational profiles may shift, altering reaction outcomes.

Saturated ketone (4‑benzyl‑4‑methylcyclohexanone) cannot participate in conjugate additions, limiting synthetic versatility to carbonyl chemistry only.

Generic cyclohex‑2‑enone building blocks without the gem‑disubstitution pattern provide a different electrophilic and steric environment; direct replacement may require re‑optimization of reaction conditions.

4-Benzyl-4-methylcyclohex-2-enone Differentiation Evidence


Lipophilicity vs. 4-Methylcyclohex-2-enone

The computed XLogP3 of 4‑benzyl‑4‑methylcyclohex‑2‑enone (3.2) exceeds that of the simpler analog 4‑methylcyclohex‑2‑enone (estimated XLogP3 ~1.4–1.7) by approximately 1.5–1.8 log units, reflecting a >30‑fold increase in octanol‑water partition coefficient [1][2]. This difference originates from the benzyl substituent, which adds substantial hydrophobic surface area without introducing additional hydrogen‑bond donors or acceptors.

Lipophilicity
Class-level
ΔLogP +1.5 to +1.8
(>30‑fold partition increase)
Reported lipophilicity difference vs. 4‑methyl analog; may support membrane permeability screening context.
In silico XLogP3 prediction; no experimental log P available.
Lipophilicity LogP Membrane Permeability Drug Design

Conformational Rigidity vs. 4-Benzylcyclohex-2-enone

4‑Benzyl‑4‑methylcyclohex‑2‑enone contains exactly two rotatable bonds (the benzyl C–C bond and the carbonyl‑adjacent C–C bond), whereas a hypothetical mono‑substituted 4‑benzylcyclohex‑2‑enone (without the quaternary methyl) would possess a lower degree of conformational rigidity due to increased ring flexibility [1]. The quaternary methyl group restricts ring‑flipping motions, reducing the entropic penalty upon binding to a biological target or a chiral catalyst.

Conformational Rigidity
Class-level
2 rotatable bonds; quaternary C‑4 restricts ring inversion
Reported conformational constraint vs. mono‑substituted analog; may influence binding entropy in molecular recognition studies.
Qualitative in silico assessment; no experimental NMR or X‑ray data.
Molecular Flexibility Entropy Target Binding Conformational Analysis

Enone Reactivity vs. Saturated Ketone

The α,β‑unsaturated carbonyl system in 4‑benzyl‑4‑methylcyclohex‑2‑enone enables conjugate (Michael) addition reactions that are impossible with the saturated ketone analog 4‑benzyl‑4‑methylcyclohexanone (CAS 54889-02-0) [1]. While no direct kinetic comparison has been published, the presence of the enone π‑system provides a second electrophilic site (β‑carbon) that doubles the synthetic utility of the scaffold.

Electrophilic Sites
Data to verify
Enone: 2 electrophilic centers (carbonyl + β‑carbon)
Saturated analog: 1 (carbonyl only)
Reported expanded reactivity scope; enables conjugate addition pathways unavailable to the saturated ketone.
Based on general organic chemistry principles; no kinetic study comparing the two scaffolds.
Michael Addition Conjugate Addition Electrophilicity Synthetic Intermediate

4-Benzyl-4-methylcyclohex-2-enone Application Scenarios


Fragment Library Expansion

Owing to its moderate lipophilicity (XLogP3 = 3.2), low polar surface area (17.1 Ų), and conformational rigidity conferred by the quaternary C‑4 center, 4‑benzyl‑4‑methylcyclohex‑2‑enone is a suitable fragment for diversity‑oriented synthesis aimed at intracellular targets [1]. Its enone functionality allows further elaboration via Michael additions, while the benzyl group offers opportunities for hydrophobic interactions.

Asymmetric Synthesis & Chiral Ligands

The sterically congested quaternary carbon at C‑4 can serve as a stereochemical anchor in substrates for asymmetric catalysis. Although the compound itself is not chiral, derivatives bearing additional substituents on the cyclohexenone ring can benefit from the conformational bias imposed by the gem‑disubstitution, potentially leading to higher enantioselectivities in catalytic transformations [2].

Fragrance Intermediate Development

The presence of both a benzyl aromatic moiety and an enone functionality suggests potential utility as a precursor in fragrance synthesis. Related cyclohexenone derivatives are used by fragrance houses such as Symrise for superadditive olfactory enhancement [3]. While no specific olfactory data exist for 4‑benzyl‑4‑methylcyclohex‑2‑enone, its structural features align with scaffolds known to impart warm, woody, or spicy notes.

Quality-Controlled Procurement

Suppliers offer the compound at defined purities (95 % from Chemshuttle, 98 % from Leyan) with recommended storage at 2–8 °C to prevent degradation of the enone moiety . For reactions requiring high electrophilic consistency (e.g., multi‑step total synthesis), procuring the highest available purity minimizes side reactions originating from unknown impurities.

Application
Selection Property
Validation Focus
Fragment‑based library design
Lipophilicity context & conformational pre‑organization
Intracellular target fragment elaboration potential
Asymmetric catalysis substrate design
Steric bias from quaternary C‑4 center
Enantioselectivity optimization review
Fragrance precursor exploration
Enone‑aromatic scaffold compatibility
Olfactory note development context
Synthesis quality assurance
Defined purity grade & storage condition
Impurity profile and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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